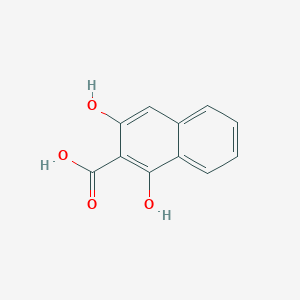

5-acetyl-6-methyl-2(1H)-pyridinone

Descripción general

Descripción

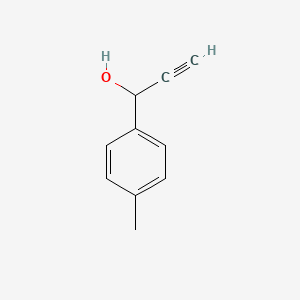

“5-acetyl-6-methyl-2(1H)-pyridinone” is a member of pyrrolizines . It has a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol .

Synthesis Analysis

The synthesis of “this compound” has been reported in a study . The study reported the synthesis of three new compounds, one of which could be “this compound”. The compounds were synthesized and characterized by single crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using various techniques. The IUPAC name is 1-(2-methyl-6,7-dihydro-5H-pyrrolizin-3-yl)ethanone . The InChI and InChIKey are also provided . The canonical SMILES is CC1=C(N2CCCC2=C1)C(=O)C .

Chemical Reactions Analysis

The chemical reactions of “this compound” have been studied . The study reported that bipyridine-3’0-carbonitrile derivatives reacted with several halogen-containing reagents .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 163.22 g/mol . The compound has an XLogP3-AA of 1.4, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 1 . The compound also has a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 163.099714038 g/mol .

Aplicaciones Científicas De Investigación

Analgesic and Anti-Inflammatory Applications

5-Acetyl-6-methyl-2(1H)-pyridinone derivatives have shown potential in analgesic and anti-inflammatory applications. For instance, certain derivatives of this compound have exhibited higher analgesic activities than acetylsalicylic acid and greater anti-inflammatory activities than indomethacin (Aytemir, Uzbay, & Erol, 1999). Additionally, other studies have also indicated the efficacy of 4(1H)-pyridinone derivatives in analgesic and anti-inflammatory activities (Oztürk, Erol, Uzbay, & Aytemir, 2001).

Antimicrobial Activity

The compound has been utilized in the synthesis of new pyridothienopyrimidines and pyridothienotriazines, which have been tested for their antimicrobial activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Inhibition of HIV-1 Reverse Transcriptase

Research has indicated that certain derivatives of this compound, like 4-(Arylthio)-pyridin-2(1H)-ones, show potent HIV-1 specific reverse transcriptase inhibitory properties (Dollé et al., 1995).

Insecticidal Activity

Pyridinone derivatives have also been explored for their potential as insecticides. One study found that certain derivatives exhibited strong aphidicidal activities (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Urease Inhibition

Research into 3,4-dihydro-2-pyridone derivatives synthesized in a one-pot reaction found that these compounds showed good activities against urease, an enzyme that catalyzes the hydrolysis of urea (Hakimi et al., 2017).

Inhibition of 5-Lipoxygenase

Some pyridinone derivatives have been synthesized and tested for their inhibitory activity on 5-lipoxygenase, an enzyme involved in the metabolism of fatty acids (Xie et al., 2002).

Mecanismo De Acción

Target of Action

It has been synthesized as a potential antimicrobial and anti-inflammatory agent . This suggests that its targets could be related to the biochemical pathways involved in inflammation and microbial infections.

Mode of Action

It’s known that the compound is utilized to synthesize a new series of 5-pyrazolyl; isoxazolyl; pyrimidinyl derivatives via the synthesized chalcone . These derivatives could interact with their targets, leading to changes that result in antimicrobial and anti-inflammatory effects.

Biochemical Pathways

Given its potential antimicrobial and anti-inflammatory properties , it can be inferred that it may affect pathways related to the immune response and inflammation.

Result of Action

It has been evaluated for its antibacterial and antifungal activity against various strains of bacteria and fungi . This suggests that it may have a bactericidal or bacteriostatic effect, inhibiting the growth of or killing bacteria and fungi.

Propiedades

IUPAC Name |

5-acetyl-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-7(6(2)10)3-4-8(11)9-5/h3-4H,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLWXFRVOPSNEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=O)N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403122 | |

| Record name | 5-acetyl-6-methyl-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5220-65-5 | |

| Record name | 5-acetyl-6-methyl-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

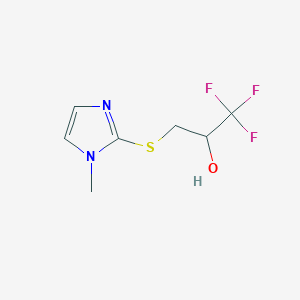

![2-[2-({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B1365666.png)